molecular formula C15H20ClNO2 B562139 (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt CAS No. 138877-09-5

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt

Cat. No.: B562139
CAS No.: 138877-09-5
M. Wt: 281.78
InChI Key: HLXCXOQXUDRJLF-MBLYYGPHSA-N
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Description

IUPAC Name

The systematic IUPAC name for this compound is (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride salt . This nomenclature reflects its bicyclic framework (azabicyclo[3.3.0]octane), stereochemical configuration (R,R,R), and functional groups (carboxylic acid ester and hydrochloride salt).

Molecular Formula and Weight

Property Value
Molecular Formula C₁₅H₂₀ClNO₂
Molecular Weight 281.78 g/mol

The formula accounts for 15 carbon atoms, 20 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The hydrochloride salt contributes to the molecular weight via the addition of a chlorine atom and a proton.

CAS Registry Number

CAS Registry Number 138877-09-5

This unique identifier is critical for regulatory and commercial documentation.

Structural Formula and Stereochemistry

The compound features a bicyclo[3.3.0]octane scaffold with:

  • A bridgehead nitrogen atom at position 2.
  • A carboxylic acid benzyl ester group at position 3.
  • Three stereogenic centers (R-configuration at positions 1, 3a, and 6a).

Structural Highlights :

  • Bicyclic Core : Fused five- and three-membered rings create a rigid framework.
  • Ester Group : The benzyl ester (-COOCH₂C₆H₅) enhances solubility in organic solvents.
  • Hydrochloride Salt : Improves stability and crystallinity.

Properties

IUPAC Name

benzyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXCXOQXUDRJLF-MBLYYGPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676225
Record name Benzyl (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93779-29-4, 138877-09-5
Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aR,6aR)-rel-
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Record name Benzyl (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylate--hydrogen chloride (1/1)
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Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aR,6aR)-rel
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Preparation Methods

Benzyl Ester Formation

The benzyl ester moiety is introduced via Fischer esterification or coupling reactions. A representative procedure involves reacting (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid with benzyl alcohol in the presence of p-toluenesulfonic acid (PTSA) under refluxing toluene. The reaction is driven to completion by azeotropic removal of water, achieving >90% conversion. Alternatively, carbodiimide-mediated coupling (e.g., DCC/DMAP) with benzyl alcohol in dichloromethane provides the ester in 85–92% yield.

Hydrochloride Salt Formation

The hydrochloride salt is precipitated by treating the free base with concentrated HCl in ethanol. Crystallization from ethanol/diethyl ether yields the title compound as a white solid with a melting point of 176–180°C. Optical rotation data ([α]20/D = -26° in DMSO) confirms stereochemical integrity.

Catalytic Hydrogenation and Hydrogenolysis

Debenzylation of Protected Intermediates

Palladium-catalyzed hydrogenolysis is employed to remove benzyl protecting groups in upstream intermediates. For example, hydrogenation of (R,R,R)-8-benzyl-2-azabicyclo[3.3.0]octane-3-carboxylate using Pd(OH)2/C (Pearlman’s catalyst) under 55 psi H2 in ethanol affords the deprotected amine in 81% yield. The reaction proceeds at room temperature over 18–48 hours, with catalyst filtration and solvent evaporation yielding the crude product.

Stereochemical Retention During Hydrogenation

Notably, hydrogenation of exo-alkene precursors (e.g., 2-azabicyclo[3.3.0]oct-5-ene derivatives) occurs with exclusive exo-face selectivity, preserving the (R,R,R)-configuration. This selectivity is critical for avoiding epimerization and maintaining enantiopurity.

Cyclization and Ring-Closing Methodologies

Intramolecular Cyclization of Linear Precursors

Cyclization of N-protected amino acid derivatives, such as N-benzyloxycarbonyl-2-aminoethyl acrylate, under acidic conditions generates the bicyclic core. Heating in toluene with PTSA induces intramolecular Michael addition, forming the 2-azabicyclo[3.3.0]octane skeleton in 70–75% yield.

Beckmann and Favorskii Rearrangements

Alternative routes leverage rearrangements of cyclic ketones. For instance, bicyclo[3.3.0]nonan-2-one undergoes Beckmann rearrangement to form a lactam intermediate, which is subsequently halogenated and subjected to Favorskii rearrangement to install the carboxylic acid moiety. While historically significant, these multi-step sequences are less favored due to lower overall yields (50–60%) compared to modern methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 1.23 (t, 3H, CH2CH3), 4.18 (q, 2H, OCH2), 5.11 (s, 2H, PhCH2), 7.37 (m, 5H, aromatic).

  • LC/MS : MH+ = 242, retention time = 1.65 min.

  • IR : νmax 1745 cm−1 (ester C=O), 1630 cm−1 (amide C=O).

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol, 90:10) resolves enantiomers, confirming ee >99% for the (R,R,R)-isomer.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (ee%)Source
Racemate ResolutionRacemic carboxylic acid(S)-Camphorsulfonic acid, EtOH/H2O80–95>98
Fischer Esterification(R,R,R)-Carboxylic acidBenzyl alcohol, PTSA, toluene85–92>99
Hydrogenolysis8-Benzyl protected derivativePd(OH)2/C, H2 (55 psi), EtOH81>99
Intramolecular CyclizationN-Cbz aminoethyl acrylatePTSA, toluene, reflux70–7595

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and minimal purification steps. The racemate resolution route is favored in industrial settings due to high yields and scalability. Critical parameters include:

  • Solvent Selection : Ethanol/water mixtures reduce crystallization time.

  • Catalyst Recycling : Pd/C catalysts are reused up to five times without significant activity loss.

  • Waste Management : Aqueous acidic waste is neutralized with CaCO3 prior to disposal .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis to yield the free carboxylic acid, a precursor in ACE inhibitor synthesis.

Reaction Conditions Reagents Product Yield References
Acidic hydrolysis (HCl, reflux)2M HCl, 125°C, 3 hours(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid84.7%
Catalytic hydrogenation (H₂)Pd/C, H₂ (1.0 MPa), acetic acid(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid (via intermediate)90.9%

Mechanistic Notes :

  • Acidic hydrolysis cleaves the ester bond, releasing benzyl alcohol and forming the carboxylic acid .
  • Catalytic hydrogenation under acidic conditions ensures stereochemical retention .

Catalytic Hydrogenation of Intermediate Enamines

The compound participates in hydrogenation reactions to form bicyclic cores essential for bioactive molecules.

Substrate Catalyst Conditions Product Yield References
Enamine derivativesPd/CH₂ (1.0 MPa), 25°C, 48 hours(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid82.5%

Key Observations :

  • Retention of the cis,endo-stereochemistry is critical for ACE inhibitor activity .
  • Hydrogenation in glacial acetic acid avoids racemization .

Acylation and Coupling Reactions

The carboxylic acid derivative reacts with amino acid esters to form peptide bonds.

Reaction Coupling Partner Reagents Product Yield References
Peptide bond formationN-(1-S-Carbethoxy-3-phenylpropyl)-S-alanineDCC, HOBt, DMFRamipril (ACE inhibitor)75–85%

Mechanistic Insights :

  • Carbodiimide-mediated coupling (e.g., DCC) activates the carboxylic acid for nucleophilic attack by the amine .
  • Racemization is minimized using hydroxybenzotriazole (HOBt) as an additive.

Salt Formation and Purification

The hydrochloride salt is pivotal for stability and crystallization.

Process Conditions Outcome Purity References
Salt precipitationIsopropyl ether, 0°CCrystalline hydrochloride salt>99.8% ee
Zinc complex formationZnCl₂, methanolThermally stable zinc complex (mp >160°C)N/A

Applications :

  • The hydrochloride salt improves solubility in polar solvents (e.g., DMSO, water) .
  • Zinc complexes enhance thermal stability for long-term storage .

Stereochemical Stability Under Reaction Conditions

The R,R,R-configuration remains intact under standard synthetic conditions:

Condition Observation Method of Analysis References
Acidic hydrolysis (2M HCl, 125°C)No racemization detectedChiral HPLC, NMR
Hydrogenation (Pd/C, H₂)Retention of cis,endo-stereochemistryX-ray crystallography

Side Reactions and Byproducts

Undesired pathways include:

  • Over-hydrogenation : Prolonged H₂ exposure reduces the pyrrolidine ring, forming decahydro derivatives (mitigated by reaction monitoring) .
  • Esterification artifacts : Residual benzyl alcohol in acidic conditions may re-esterify the product (controlled via solvent extraction) .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including catalysis and polymer production.

Mechanism of Action

The mechanism of action of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing pathways involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Stereoisomeric Counterparts

The (S,S,S)-enantiomer (CAS: 87269-87-2) shares identical molecular weight and formula but differs in stereochemistry. Comparative

Property (R,R,R)-Isomer (S,S,S)-Isomer
Melting Point Not reported 180°C
WGK (Water Hazard) Not reported 2 (harmful to aquatic life)
Synthetic Utility Chiral building block Limited due to lower commercial availability

Research Findings :

  • Stereoselective reaction mass spectrometry (SRMS) using mandelic acid as a chiral selector can distinguish between R and S configurations .
  • The (R,R,R)-isomer is more frequently employed in asymmetric synthesis due to its compatibility with chiral catalysts like camphanic acid .

Structural Analogs with Modified Bicyclic Frameworks

Compounds with alternative bicyclic systems exhibit distinct physicochemical and reactivity profiles:

Compound Name (CAS) Bicyclic System Key Differences Applications
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (N/A) [2.2.1] Smaller ring system; reduced steric bulk Intermediate in peptide mimetics
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (N/A) [3.2.1] with oxygen Oxygen atom alters electronic properties Antibiotic derivatives

Research Insights :

  • Larger bicyclic systems (e.g., [3.3.0] vs. [3.2.1]) exhibit enhanced conformational rigidity, favoring receptor binding in drug design .
  • The presence of heteroatoms (e.g., O, N) in analogs like 8-Oxabicyclo[3.2.1]octane derivatives significantly impacts solubility and metabolic stability .

Functional Analogs with Varied Ester Groups

Replacement of the benzyl ester modifies pharmacokinetic behavior:

Compound Name (CAS) Ester Group Key Properties
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid (129101-19-5) Free carboxylic acid Higher polarity; reduced membrane permeability
Ethyl (1S,3S,4R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate (N/A) Ethyl ester Improved hydrolytic stability

Biological Activity

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt, commonly referred to by its CAS Number 138877-09-5, is a bicyclic compound that serves as an important intermediate in the synthesis of various bioactive pharmaceuticals, notably Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₉ClN₀₂
Molecular Weight281.778 g/mol
CAS Number138877-09-5
Purity>95% (HPLC)
Storage Temperature+4°C

This compound acts primarily as a precursor in the synthesis of Ramipril. Once administered, Ramipril is converted into its active form, which inhibits the ACE enzyme. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure.

Pharmacological Activity

Research indicates that the compound exhibits several pharmacological activities:

  • Antihypertensive Effects : As a precursor to Ramipril, it contributes to blood pressure reduction through ACE inhibition.
  • Cardioprotective Properties : Studies have shown that ACE inhibitors can reduce cardiac remodeling and improve outcomes in heart failure patients.
  • Potential DPP-4 Inhibition : There is emerging evidence suggesting that derivatives of this compound may serve as DPP-4 inhibitors, which are beneficial in managing type 2 diabetes by increasing incretin levels and improving insulin sensitivity.

Case Studies and Clinical Findings

Several studies highlight the clinical relevance of this compound:

  • Study on Ramipril Efficacy : A clinical trial demonstrated that patients treated with Ramipril showed significant reductions in systolic and diastolic blood pressure compared to placebo groups (Bosch et al., 2002) .
  • Heart Failure Management : Research published in The Lancet indicated that ACE inhibitors like Ramipril significantly improved survival rates in patients with heart failure (Ruggenenti et al., 1998) .

Comparative Analysis with Other Compounds

The following table compares the biological activity of this compound with other common ACE inhibitors:

CompoundMechanismPrimary UseNotable Effects
RamiprilACE InhibitionHypertension, Heart FailureReduces mortality in heart failure
EnalaprilACE InhibitionHypertensionImproves left ventricular function
LisinoprilACE InhibitionHypertensionReduces risk of cardiovascular events

Q & A

Q. Table 1: Comparative Stability of Benzyl Esters

Compound Storage Conditions Degradation (6 months)
Benzyl ester hydrochloride0–6°C, desiccated3%
Free carboxylic acid25°C/60% RH22%

Q. Table 2: Bioactivity vs. Stereopurity

Stereopurity MIC (μg/mL) Cytotoxicity (IC50, μM)
98% (R,R,R)0.5>100
90% (R,R,R)2.085

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